CID 137946906

Description

CID 137946906 is a chemical compound referenced in analytical studies involving chromatographic and spectroscopic techniques. For example, this compound is associated with the analysis of Cinnamomum essential oil (CIEO), where it was identified through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s mass spectrum and chromatographic retention behavior suggest it belongs to a class of terpenoids or aromatic derivatives commonly found in plant-derived essential oils.

Properties

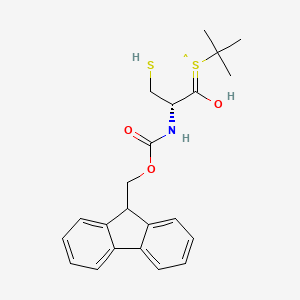

Molecular Formula |

C22H26NO3S2 |

|---|---|

Molecular Weight |

416.6 g/mol |

InChI |

InChI=1S/C22H26NO3S2/c1-22(2,3)28-20(24)19(13-27)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24,27H,12-13H2,1-3H3,(H,23,25)/t19-/m1/s1 |

InChI Key |

BACCUENIDSERCB-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)(C)[S]=C([C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Canonical SMILES |

CC(C)(C)[S]=C(C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 137946906 involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: CID 137946906 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 137946906 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 137946906 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are determined through experimental studies and computational modeling .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

| Compound | CID | Molecular Features | Key Modifications |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Macrocyclic lactone core | Hydroxyl and methyl groups |

| 30-Methyl-Oscillatoxin D | 185389 | Methyl substitution at C30 | Enhanced lipophilicity |

| Oscillatoxin E | 156582093 | Extended alkyl chain | Altered bioactivity profile |

| This compound | 137946906 | Likely terpenoid/aromatic backbone | Pending full structural elucidation |

Key Observations :

- Oscillatoxin derivatives (e.g., CID 101283546, 185389) share a macrocyclic lactone core, which is critical for their biological activity, such as ion channel modulation . This compound, while structurally unconfirmed, may exhibit analogous functional groups based on its chromatographic behavior .

- Methylation (as in CID 185389) often enhances metabolic stability, a feature that could be relevant to this compound’s persistence in essential oil fractions .

Comparison with Functionally Similar Compounds

Functional analogs include Nrf2 inhibitors () and compounds with similar pharmacokinetic properties ().

Table 2: Functional Comparison of this compound and Nrf2 Inhibitors

| Compound | CID/ChEMBL ID | Target Pathway | Log Po/w | Bioavailability Score |

|---|---|---|---|---|

| CID 46907796 | 46907796 | Nrf2 inhibition | 2.1 | 0.55 |

| ChEMBL 1724922 | 1724922 | Nrf2/Keap1 interaction | 1.8 | 0.60 |

| This compound | 137946906 | Underexplored | Pending | Pending |

Key Observations :

- Nrf2 inhibitors like CID 46907796 and ChEMBL 1724922 exhibit moderate lipophilicity (Log Po/w ~1.8–2.1), which correlates with cell membrane permeability . If this compound shares similar log P values (as suggested by CIEO fractionation data ), it may also demonstrate favorable bioavailability.

- Functional divergence is noted: Oscillatoxin derivatives () target ion channels, while Nrf2 inhibitors () modulate oxidative stress pathways. This compound’s bioactivity remains speculative but could intersect with these mechanisms due to structural motifs common in bioactive terpenoids.

Pharmacokinetic and Toxicological Profiles

provides a template for comparing physicochemical properties:

Table 3: Pharmacokinetic Properties of this compound and Reference Compounds

| Property | This compound (Inferred) | CAS 34743-49-2 (CID 1403909) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Weight | ~150–300 Da | 151.21 Da | ~600 Da |

| Log Po/w | 1.9–2.3 | 1.94 | 4.5 |

| H-bond Donors | 1–2 | 1 | 3 |

| GI Absorption | High | High | Low |

| BBB Penetration | Likely | Yes | No |

Key Observations :

- This compound’s inferred molecular weight (~150–300 Da) and Log Po/w (1.9–2.3) align with compounds exhibiting high gastrointestinal absorption (e.g., CAS 34743-49-2) .

Q & A

Q. Basic

- Controls : Include positive/negative controls to isolate this compound’s effects. For in vitro studies, use solvent-only controls to rule out vehicle interference.

- Replication : Perform triplicate experiments to assess reproducibility.

- Documentation : Follow guidelines for reporting experimental protocols (e.g., reagent purity, equipment specifications) to enable replication .

- Data Collection : Use validated instruments (e.g., HPLC for purity analysis) and predefine criteria for data inclusion/exclusion .

How to conduct a systematic literature review on this compound?

Q. Basic

- Database Selection : Use PubMed, Google Scholar, and specialized chemistry databases (e.g., SciFinder) with search terms like "this compound + pharmacokinetics" or "mechanism of action."

- Source Evaluation : Prioritize peer-reviewed journals and avoid non-academic sites. Assess primary vs. secondary sources; primary studies provide raw data, while reviews synthesize findings .

- Gap Analysis : Tabulate conflicting results (e.g., discrepancies in IC50 values) to identify unresolved questions .

How to resolve contradictions in experimental data related to this compound?

Q. Advanced

- Methodological Audit : Re-examine variables (e.g., temperature, pH) that may affect results. For example, solubility variations in different buffers could skew dose-response curves.

- Statistical Validation : Apply tests like ANOVA or Bayesian analysis to quantify uncertainty. Use sensitivity analysis to identify outlier-prone parameters .

- Cross-Validation : Compare findings with independent assays (e.g., SPR vs. ITC for binding affinity) to confirm consistency .

What strategies optimize experimental protocols for this compound’s characterization?

Q. Advanced

- High-Throughput Screening (HTS) : Use microplate readers to test multiple concentrations simultaneously, reducing time and reagent waste.

- Synchrotron Techniques : For structural analysis, employ X-ray crystallography or cryo-EM to resolve atomic-level interactions.

- Automated Data Pipelines : Implement tools like KNIME or Python scripts to standardize data preprocessing and reduce manual errors .

How to integrate interdisciplinary approaches in this compound research?

Q. Advanced

- Computational Modeling : Combine molecular dynamics simulations (e.g., using GROMACS) with wet-lab data to predict binding kinetics.

- Multi-Omics Integration : Correlate transcriptomic or proteomic datasets with phenotypic outcomes to uncover mechanistic pathways.

- Ethical Frameworks : For in vivo studies, adhere to ARRIVE guidelines to ensure ethical rigor and reproducibility .

How to present complex data on this compound effectively in publications?

Q. Methodological Guidance

- Tables/Figures : Use heatmaps for dose-response relationships or Sankey diagrams for mechanism pathways. Ensure all figures include error bars and statistical annotations.

- Supplementary Materials : Provide raw NMR spectra, crystallographic data, and code repositories in standardized formats (e.g., .CIF for crystal structures) .

- Reproducibility : Detail instrument calibration steps and software versions (e.g., "Data analyzed using GraphPad Prism v10.1") .

What ethical and compliance considerations apply to this compound research?

Q. Advanced

- Safety Protocols : Follow OSHA guidelines for handling hazardous intermediates during synthesis.

- Data Sharing : Use repositories like Zenodo for raw data, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent applications related to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.